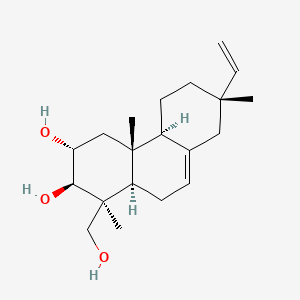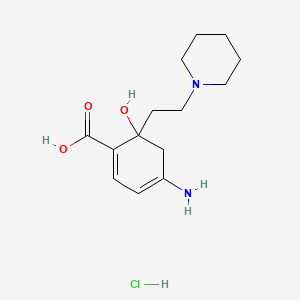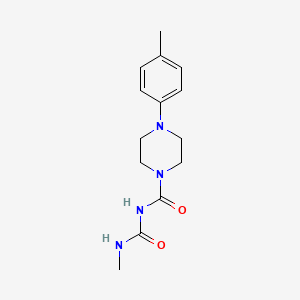
2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with methoxy and naphthyl groups, as well as a triazadienyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The methoxy and naphthyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized triazine derivatives.
科学的研究の応用
2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-(2-methoxyphenyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine
- 2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
特性
CAS番号 |
65103-10-8 |
|---|---|
分子式 |
C15H12N6O2 |
分子量 |
308.29 g/mol |
IUPAC名 |
2-azido-4-methoxy-6-(2-methoxynaphthalen-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H12N6O2/c1-22-11-8-7-9-5-3-4-6-10(9)12(11)13-17-14(20-21-16)19-15(18-13)23-2/h3-8H,1-2H3 |
InChIキー |
AYNGPRLMEQXHTQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NC(=NC(=N3)OC)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




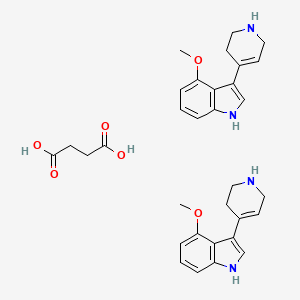
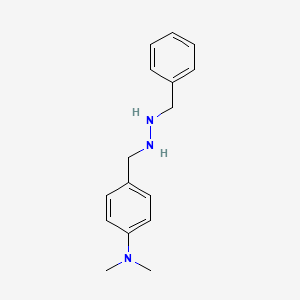
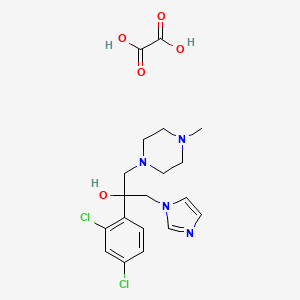

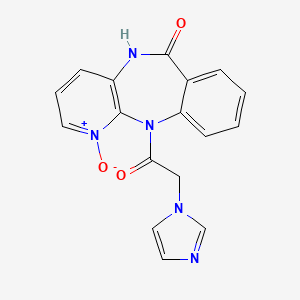
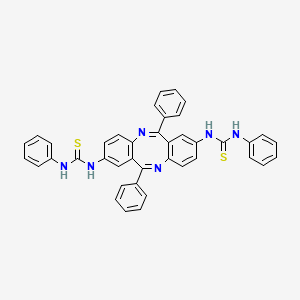
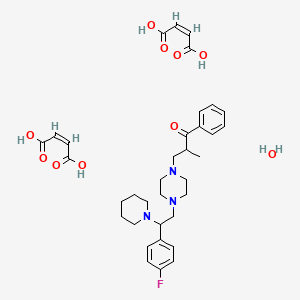
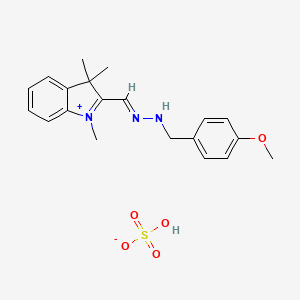
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)
